molecular formula C11H13NO3 B1296700 (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester CAS No. 82353-55-7

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

Cat. No. B1296700
CAS RN: 82353-55-7
M. Wt: 207.23 g/mol
InChI Key: XTXJPZGMVKIPHE-UHFFFAOYSA-N
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Description

“(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is a carbonyl adjacent to an ether linkage . It is derived from a carboxylic acid and an alcohol .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular structure of an ester involves the combination of a carboxylic acid and an alcohol, resulting in the formation of an ester linkage -COO- . The specific structure of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Esters undergo various reactions, including esterification, hydrolysis, and reduction . Esterification occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Hydrolysis of an ester can occur in both acidic and basic conditions, resulting in the formation of a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . They are somewhat soluble in water, especially those of low molar mass . The specific physical and chemical properties of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require experimental determination or computational prediction.

Scientific Research Applications

  • Organic Chemistry

    • Benzyl esters are used in the synthesis of organic compounds . A method has been developed for preparing benzyl ethers and esters using 2-benzyloxypyridine . The process involves N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ .
    • The method is mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .
  • Photocatalytic Synthesis

    • Benzyl esters are important building blocks in pharmaceuticals . The development of versatile synthetic methods of ester is an important research topic in organic chemistry .
    • Photocatalytic strategies are being used for the synthesis of esters . The reaction mechanisms involve mainly single electron transfer, energy transfer or other radical procedures .
  • Tissue Engineering

    • Benzyl esters are used in the field of tissue engineering . They are used in the development of “smart scaffolds” for cell culture .
  • Pharmaceuticals

    • Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields . Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone and fluticasone .
    • The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .
  • Fine Chemicals

    • Esters and their derivatives are found widely in natural products, pharmaceuticals, and fine chemicals . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry .
  • Natural Products

    • Esters and their derivatives are found widely in natural products . They are important building blocks in many natural products .
  • Pharmaceuticals

    • Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields . Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone and fluticasone .
    • The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .
  • Fine Chemicals

    • Esters and their derivatives are found widely in natural products, pharmaceuticals, and fine chemicals . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry .
  • Natural Products

    • Esters and their derivatives are found widely in natural products . They are important building blocks in many natural products .

Safety And Hazards

The safety and hazards associated with a specific ester depend on its particular structure. General precautions for handling esters include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

benzyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXJPZGMVKIPHE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

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